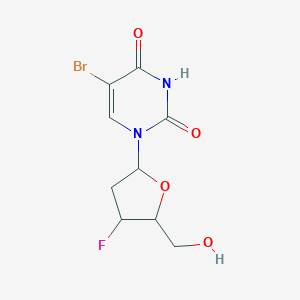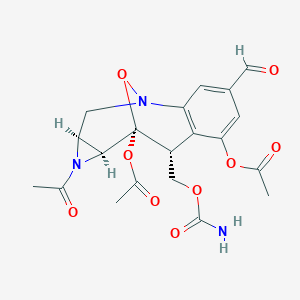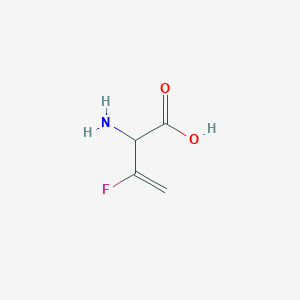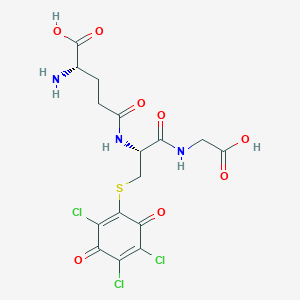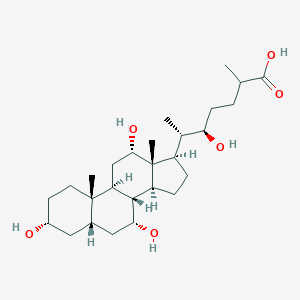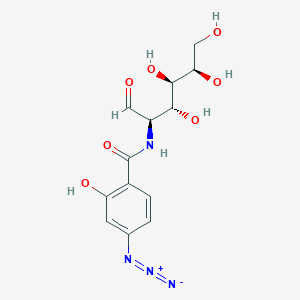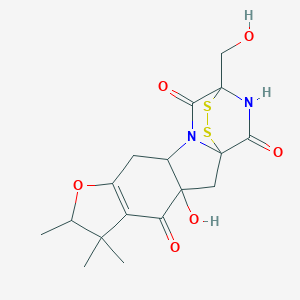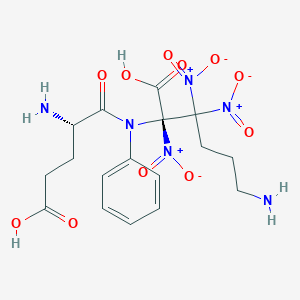
Trinitrophenylglutamyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinitrophenylglutamyllysine, also known as TNP-GL, is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. This compound is composed of glutamic acid, lysine, and trinitrophenyl, which makes it a useful tool in various biochemical and physiological studies.
Mécanisme D'action
Trinitrophenylglutamyllysine works by binding to specific sites on proteins, which can alter their function or activity. This mechanism of action has been utilized to study the binding properties of proteins and peptides, which can provide insight into their biological functions.
Biochemical and Physiological Effects:
Trinitrophenylglutamyllysine has been shown to have various biochemical and physiological effects, including the stimulation of T-cell proliferation and cytokine production. It has also been shown to modulate the activity of enzymes and receptors, which can have implications in drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trinitrophenylglutamyllysine in lab experiments is its high specificity and selectivity. It can be used to study the interaction between proteins and small molecules with high accuracy. However, one limitation of using Trinitrophenylglutamyllysine is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of Trinitrophenylglutamyllysine in scientific research. One area of focus is the development of new methods for the synthesis of Trinitrophenylglutamyllysine, which can increase its availability and reduce its cost. Another area of focus is the development of new applications for Trinitrophenylglutamyllysine, such as in drug discovery and development. Additionally, further research is needed to understand the full extent of Trinitrophenylglutamyllysine's biochemical and physiological effects, which can provide insight into its potential therapeutic uses.
In conclusion, Trinitrophenylglutamyllysine is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. Its high specificity and selectivity make it a useful tool in various biochemical and physiological studies. Further research is needed to fully understand its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of Trinitrophenylglutamyllysine involves the coupling of trinitrophenyl chloride with the amino group of lysine, followed by the addition of glutamic acid to form the peptide bond. This method has been optimized to produce Trinitrophenylglutamyllysine in high purity and yield, making it readily available for research purposes.
Applications De Recherche Scientifique
Trinitrophenylglutamyllysine has been widely used in various scientific research applications, including immunology, biochemistry, and pharmacology. It is commonly used as a hapten to study the immune response and antibody production. It has also been used to study the interaction between proteins and small molecules in biochemical assays.
Propriétés
Numéro CAS |
123774-73-2 |
|---|---|
Nom du produit |
Trinitrophenylglutamyllysine |
Formule moléculaire |
C17H22N6O11 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
(2R)-6-amino-2-(N-[(2S)-2-amino-4-carboxybutanoyl]anilino)-2,3,3-trinitrohexanoic acid |
InChI |
InChI=1S/C17H22N6O11/c18-10-4-9-16(21(29)30,22(31)32)17(15(27)28,23(33)34)20(11-5-2-1-3-6-11)14(26)12(19)7-8-13(24)25/h1-3,5-6,12H,4,7-10,18-19H2,(H,24,25)(H,27,28)/t12-,17-/m0/s1 |
Clé InChI |
NLIVJYRNWMZLSY-SJCJKPOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C(=O)[C@H](CCC(=O)O)N)[C@](C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
TNP-dGL TNP-Glu-Lys trinitrophenylglutamyllysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



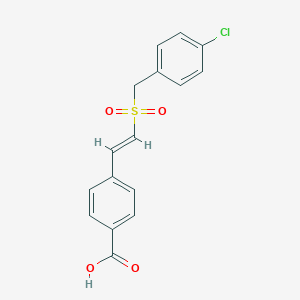
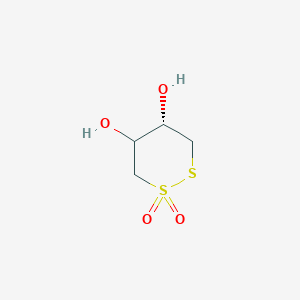
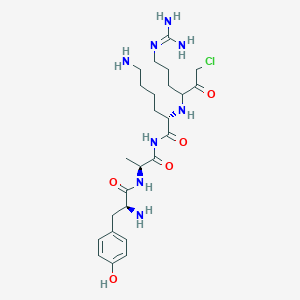
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
